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Cat. No.: B605696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical application and experimental

protocols for the combination therapy of Avadomide hydrochloride and rituximab in the

context of treating B-cell malignancies, primarily Diffuse Large B-cell Lymphoma (DLBCL) and

Follicular Lymphoma (FL). The information is synthesized from peer-reviewed clinical trial data

and research publications.

Introduction to Avadomide and its Mechanism of
Action
Avadomide (CC-122) is a novel, orally administered small molecule that functions as a

cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the

cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN)

E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase,

leading to the ubiquitination and subsequent proteasomal degradation of two key

hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1]

The degradation of Ikaros and Aiolos has a dual antitumor effect:

Direct Cell-Autonomous Effects: In malignant B-cells, the loss of Ikaros and Aiolos, which act

as transcriptional repressors, leads to the de-repression of interferon-stimulated genes. This,
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in turn, induces apoptosis and inhibits proliferation of lymphoma cells.

Immunomodulatory Effects: The degradation of these transcription factors in T-cells and

Natural Killer (NK) cells leads to enhanced immune function. This includes increased

production of interleukin-2 (IL-2), T-cell co-stimulation, and proliferation, thereby augmenting

the body's anti-tumor immune response.

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the

surface of normal and malignant B-lymphocytes. Upon binding to CD20, rituximab mediates B-

cell lysis through several mechanisms, including complement-dependent cytotoxicity (CDC),

antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis. The

combination of Avadomide's immunomodulatory and direct anti-lymphoma effects with the B-

cell depleting action of rituximab provides a strong rationale for their synergistic use in treating

B-cell malignancies.

Signaling Pathways
The following diagrams illustrate the signaling pathways of Avadomide and Rituximab.
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Clinical Trial Protocols and Data
The combination of Avadomide and rituximab has been investigated in clinical trials, most

notably the Phase Ib CC-122-DLBCL-001 study (NCT02031419) for relapsed/refractory DLBCL

and FL, and the Phase I/II CC-122-DLBCL-002 study (NCT03283202) which combined

Avadomide with the R-CHOP regimen for newly diagnosed high-risk DLBCL.

Experimental Protocol: Avadomide and Rituximab
Combination (CC-122-DLBCL-001)
This protocol is based on the dose-expansion phase of the CC-122-DLBCL-001 trial for

patients with relapsed or refractory DLBCL or FL.[2][3]

Patient Eligibility (Inclusion Criteria Highlights):

Age ≥ 18 years.

Histologically confirmed relapsed or refractory DLBCL (including transformed indolent

lymphoma) or CD20-positive FL.

Measurable disease.

ECOG performance status of 0 or 1.

Adequate organ function.

Treatment Regimen:

Avadomide: 3 mg administered orally once daily for 5 consecutive days, followed by 2 days

off (5/7 day schedule) for each 28-day cycle.[2][3]

Rituximab: 375 mg/m² administered intravenously.

Cycle 1: Day 8.

Cycles 2-6: Day 1.

Subsequent Cycles: Day 1 of every third cycle for up to 2 years.[2][3]
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Monitoring and Assessments:

Safety: Monitored for adverse events (AEs) throughout the study and for 28 days after the

last dose. AEs were graded according to NCI CTCAE v4.03.

Efficacy: Tumor assessments were performed at screening, at the end of every second cycle

through cycle 6, every third cycle through cycle 12, and every six cycles thereafter.[4]

Pharmacodynamics: Blood samples were collected to assess for Aiolos and Ikaros

degradation in peripheral B and T cells.[4]

Experimental Protocol: Avadomide with R-CHOP (CC-
122-DLBCL-002)
This protocol is based on the Phase I/II study for previously untreated, high-risk DLBCL.[5][6][7]

Patient Eligibility (Inclusion Criteria Highlights):

Age ≥ 18 years.

Newly diagnosed, histologically confirmed DLBCL.

International Prognostic Index (IPI) score of 3-5 (high-risk).

ECOG performance status of 0-2.

Adequate organ function.

Treatment Regimen (up to six 21-day cycles):

Avadomide: Escalating doses of 1 mg, 2 mg, and 3 mg were evaluated. The recommended

Phase 2 dose was determined to be 3 mg orally on days 1-5 and 8-12 of each 21-day cycle.

R-CHOP-21: Standard dosing.

Rituximab: 375 mg/m² IV on Day 1.

Cyclophosphamide: 750 mg/m² IV on Day 1.
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Doxorubicin: 50 mg/m² IV on Day 1.

Vincristine: 1.4 mg/m² (capped at 2 mg) IV on Day 1.

Prednisone: 100 mg orally on Days 1-5.

Supportive Care: All patients received pegfilgrastim support.[5][6][7]

Quantitative Data Summary
Efficacy Data

Clinical
Trial

Patient
Population

N
Overall
Response
Rate (ORR)

Complete
Response
(CR)

Median
Duration of
Response
(mDOR)

CC-122-

DLBCL-001

Relapsed/Ref

ractory

DLBCL

27 40.7%[2][3] -
8.0 months[2]

[3]

Relapsed/Ref

ractory FL
41 80.5%[2][3] -

27.6

months[2][3]

CC-122-

DLBCL-002

Newly

Diagnosed

High-Risk

DLBCL

34 88%[5][6][7] 79%[5][6][7] Not Reported

Safety Data: Common Adverse Events (AEs)
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Adverse Event
CC-122-DLBCL-001
(Avadomide + Rituximab)
(Any Grade)

CC-122-DLBCL-002
(Avadomide + R-CHOP)
(Grade 3/4)

Neutropenia 63.2%[2] 54%[5][6][7]

Infections/Infestations 23.5%[2] -

Fatigue 22.1%[2] -

Diarrhea 19.1%[2] -

Anemia - 20%[5][6][7]

Leukopenia - 20%[5][6][7]

Lymphopenia - 14%[5][6][7]

Hypophosphatemia - 14%[5][6][7]

Febrile Neutropenia 7.4% (Grade 3/4)[2] 11%[5][6][7]

Management of Adverse Events
Neutropenia:

Neutropenia is the most common dose-limiting toxicity of Avadomide.[2][5][6][7] Management

strategies include:

Dose Interruption and Reduction: For Grade 3 or 4 neutropenia, treatment with Avadomide

may be interrupted until the neutrophil count recovers. The dose may then be resumed at a

lower level.

Intermittent Dosing: The 5 days on, 2 days off schedule was developed to improve the

tolerability of Avadomide and reduce the incidence and severity of neutropenia.[5]

Growth Factor Support: The use of granulocyte-colony stimulating factor (G-CSF), such as

pegfilgrastim, can be considered to support neutrophil counts, particularly when Avadomide

is used in combination with chemotherapy.[5][6][7]

Other Common Adverse Events:
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Management of other common AEs such as fatigue, diarrhea, and infections should follow

standard clinical practice guidelines. Dose modifications of Avadomide may be necessary for

persistent or severe toxicities.

Experimental Workflow and Logical Relationships
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Clinical Trial Workflow for Combination Therapy

Conclusion
The combination of Avadomide hydrochloride and rituximab represents a promising

therapeutic strategy for patients with certain B-cell malignancies. The dual mechanism of

Avadomide, targeting both the tumor cells directly and enhancing the anti-tumor immune

response, complements the B-cell depleting activity of rituximab. Clinical trial data have

demonstrated encouraging efficacy and a manageable safety profile. Further investigation is

warranted to optimize dosing schedules, identify predictive biomarkers, and explore this

combination in broader patient populations. These application notes and protocols provide a

framework for researchers and clinicians working with this novel combination therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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